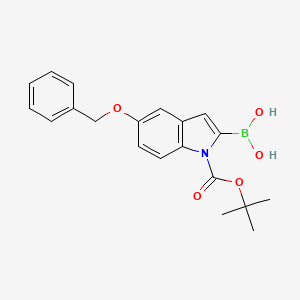

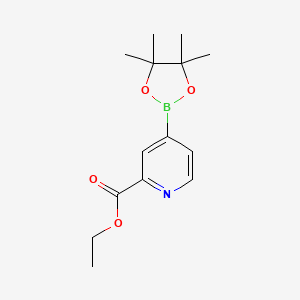

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

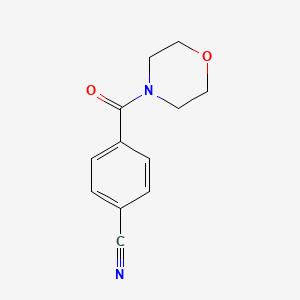

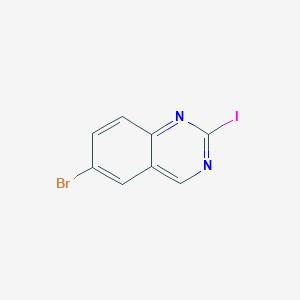

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound that is part of a class of organoboron compounds that have gained significant attention in organic synthesis and medicinal chemistry. These compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds, which are essential in the synthesis of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through a palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides that contain sulfonyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the crystal structure was determined by X-ray diffraction, and density functional theory (DFT) calculations were performed to validate the molecular structure, which was found to be consistent with the experimental data .

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate are not detailed in the provided papers, the general reactivity of organoboron compounds suggests that they can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl picolinate derivatives have been explored through the study of their metal complexes. Ethyl picolinate acts as a bidentate ligand, coordinating through the ring nitrogen and carbonyl oxygen. The complexes formed with various divalent metals exhibit different structures, including distorted octahedral and tetrahedral geometries, depending on the metal and counterion involved. Thermogravimetric analysis of some of these complexes has provided insights into their decomposition pathways, leading to the formation of metal oxides .

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a crucial intermediate in various synthetic pathways. The compound is utilized in the palladium-catalyzed borylation of aryl bromides, demonstrating effectiveness especially in borylation reactions involving substrates with sulfonyl groups. This method is highlighted for its efficiency in synthesizing arenes with the tetramethyl dioxaborolane moiety, offering a significant advancement in the field of organic synthesis (Takagi & Yamakawa, 2013).

Crystal Structure and DFT Studies

The compound and its derivatives have been extensively studied for their crystal structures and electronic properties. Through a series of characterizations including FTIR, NMR, and X-ray diffraction, alongside DFT calculations, researchers have elucidated the molecular structure, confirming the stabilities and conformational preferences of such compounds. This rigorous analysis provides a foundational understanding of their physicochemical properties, which is essential for their application in material science and organic synthesis. Notably, the work by Huang et al. (2021) and Liao et al. (2022) showcases the comprehensive analysis of these compounds, underlining their potential in the development of new materials and chemicals (Huang et al., 2021); (Liao et al., 2022).

Application in Electron Transport Materials

The synthesis of electron transport materials (ETMs) benefits significantly from the introduction of the tetramethyl dioxaborolane moiety. Zha Xiangdong et al. (2017) developed an efficient method for synthesizing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of ETMs. This advancement not only improves the synthesis efficiency but also opens new avenues for creating novel materials in the electronics industry, highlighting the compound's role in the development of high-performance electronic devices (Zha Xiangdong et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOEGBEOXFVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472423 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |

CAS RN |

741709-56-8 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)